molecular formula C26H42N2O B3203841 8-Quinolinol, 5-[(dioctylamino)methyl]- CAS No. 102269-67-0

8-Quinolinol, 5-[(dioctylamino)methyl]-

Cat. No.: B3203841
CAS No.: 102269-67-0
M. Wt: 398.6 g/mol
InChI Key: KXFDDPJNJITTOW-UHFFFAOYSA-N
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Description

8-Quinolinol, 5-[(dioctylamino)methyl]- is a derivative of 8-hydroxyquinoline, a well-known chelating agent. This compound is synthesized through the Mannich reaction, which involves the addition of a secondary amine to the quinoline structure. It is primarily used in the extraction and removal of metal ions from aqueous solutions, making it valuable in various industrial and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 5-[(dioctylamino)methyl]- typically involves the Mannich reaction. This reaction is carried out by reacting 8-hydroxyquinoline with formaldehyde and dioctylamine. The reaction can be performed at room temperature, under reflux, or using microwave irradiation to achieve good yields . The product is then purified by dissolving it in methylene chloride, washing with distilled water, and evaporating the solvent to obtain the crystalline compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinol, 5-[(dioctylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxide derivatives, reduced hydroxyquinoline, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 8-Quinolinol, 5-[(dioctylamino)methyl]- involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions. This chelation process is facilitated by the nitrogen and oxygen atoms in the quinoline structure, which coordinate with the metal ions . The molecular targets include various metal ions such as iron, copper, nickel, and uranium .

Properties

IUPAC Name

5-[(dioctylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O/c1-3-5-7-9-11-13-20-28(21-14-12-10-8-6-4-2)22-23-17-18-25(29)26-24(23)16-15-19-27-26/h15-19,29H,3-14,20-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFDDPJNJITTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10761155
Record name 5-[(Dioctylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10761155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102269-67-0
Record name 5-[(Dioctylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10761155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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